6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2OS/c1-21-10-5-3-9(4-6-10)13-7-12(15(16,17)18)11(8-19)14(20-13)22-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULATMNZXMRAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a condensation reaction involving a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the nicotinonitrile core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Methylthio Group: The methylthio group is incorporated through a nucleophilic substitution reaction, where a thiol compound reacts with the intermediate product.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its trifluoromethyl group is particularly valued for enhancing the metabolic stability and bioavailability of drug candidates.
Industry
In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The methoxyphenyl group can participate in π-π interactions, while the nitrile group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 2 (Methylthio vs. Ethylthio)
The methylthio group at position 2 is a key feature of the target compound. Replacing it with ethylthio alters steric and electronic properties:
Substituent Variations at Position 6 (Aryl Groups)
The 4-methoxyphenyl group at position 6 contributes to π-π interactions in biological systems. Substitutions with electron-withdrawing or bulky groups modulate activity:
Key Insight : Electron-donating groups (e.g., 4-MeOPh) improve solubility and interaction with hydrophobic pockets in enzymes, while electron-withdrawing groups (e.g., 4-ClPh) enhance cytotoxicity .
Physicochemical Properties
The trifluoromethyl group increases lipophilicity (logP ~3.5 predicted), favoring blood-brain barrier penetration. Methylthio and methoxyphenyl groups contribute to moderate solubility in polar solvents (e.g., DMSO).
Biological Activity
6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile is a novel compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to compile and analyze the existing research on its biological effects, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Nicotinonitrile Backbone : This structure is known for its diverse pharmacological activities.
- Trifluoromethyl Group : Imparts unique electronic properties that can enhance biological activity.
- Methoxyphenyl and Methylthio Substituents : These groups may influence the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that 6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile exhibits a range of biological activities:
1. Anticancer Activity
Several studies have evaluated the compound's efficacy against cancer cell lines. For instance, it was tested against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro assays demonstrated significant cytotoxic effects, with IC50 values indicating potent activity. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.99 | Apoptosis induction |
| HeLa | 0.054 | Cell cycle arrest |
| A549 | 4.1 | Microtubule disruption |
2. Enzyme Inhibition
The compound has also shown promise as an inhibitor of specific enzymes associated with cancer progression:
- Protein Methyltransferases (PMTs) : Inhibitory effects were noted, suggesting potential in targeting epigenetic regulators.
- Acetylcholinesterase (AChE) : The compound exhibited dual inhibitory effects on AChE and butyrylcholinesterase (BChE), which could be relevant for neurodegenerative diseases.
Case Studies
Case Study 1: Cytotoxicity Assessment
A detailed study assessed the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated that the presence of methoxy and trifluoromethyl groups significantly enhanced cytotoxicity compared to other derivatives lacking these substituents.
Case Study 2: Mechanistic Insights
Docking studies revealed that the compound binds effectively to target proteins involved in cell cycle regulation, forming crucial interactions that stabilize its binding affinity. This was supported by molecular dynamics simulations which illustrated the stability of these interactions over time.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-(4-Methoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile?
- Answer: The compound can be synthesized via multicomponent domino reactions, which are efficient for constructing nicotinonitrile scaffolds. For example, and describe the use of α,β-unsaturated ketones condensed with malononitrile in methanol under basic conditions (e.g., sodium methoxide) to yield nicotinonitrile derivatives. Reaction optimization includes adjusting substituents (e.g., methoxy, trifluoromethyl) and monitoring reaction time to improve yields (85–94%) . Alternative routes involve functionalization of pre-formed pyridine rings, such as thioether introduction via nucleophilic substitution .
Q. How is structural characterization performed for this compound?
- Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR identify substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, methylthio groups at δ 2.5 ppm) .
- FT-IR: Confirms functional groups (e.g., C≡N stretch at ~2200 cm, C-F stretches at 1100–1200 cm) .
- Elemental Analysis: Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- Melting Point: Sharp ranges (e.g., 185–187°C) indicate crystallinity and purity .
Q. What are the critical steps in crystallizing this compound for X-ray diffraction studies?
- Answer: Slow evaporation of methanol or ethanol solutions yields single crystals. Crystal packing analysis (e.g., π-π interactions, hydrogen bonding) reveals non-planar molecular conformations, as seen in , where dihedral angles between aromatic rings (11.5–43.4°) influence fluorescence properties .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic or elemental analysis data during validation?
- Answer: Contradictions in elemental analysis (e.g., deviations in C/H/N ratios) may arise from incomplete purification or residual solvents. Strategies include:
- Repetitive Recrystallization: Improves purity (e.g., reports repeated crystallization to achieve >95% purity) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H] for exact mass validation) .
- Supplementary Techniques: Use X-ray crystallography ( ) or F NMR to resolve ambiguous substituent positions .
Q. What experimental designs are used to study structure-activity relationships (SAR) for nicotinonitrile derivatives?
- Answer: SAR studies involve systematic modification of substituents (e.g., methoxy vs. nitro groups) and evaluation of biological activity. For example:
- Enzyme Inhibition Assays: describes optimizing nicotinonitrile derivatives (e.g., LY3522348) as ketohexokinase inhibitors by replacing pyrazole with methylthio groups to enhance selectivity .
- Computational Modeling: Docking studies predict interactions with target proteins (e.g., trifluoromethyl groups enhancing hydrophobic binding) .
Q. How can fluorescent properties of this compound be leveraged in material science?
- Answer: Fluorescence is assessed via:
- Fluorescence Spectroscopy: Measures emission maxima (e.g., λ ~450 nm for similar compounds in ) .
- Crystal Engineering: Adjusting substituents (e.g., electron-donating methoxy groups) enhances quantum yields. highlights π-stacking interactions that stabilize excited states .
Contradictions and Solutions
- Synthetic Yield Variations: reports yields up to 94%, while other methods (e.g., nucleophilic substitution in ) may yield lower outputs. Solution: Optimize reaction time and catalyst loading .
- Fluorescence Quenching: Bulky substituents (e.g., pyrenyl in ) may reduce quantum yields. Solution: Introduce smaller electron-donating groups (e.g., methoxy) to balance steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
